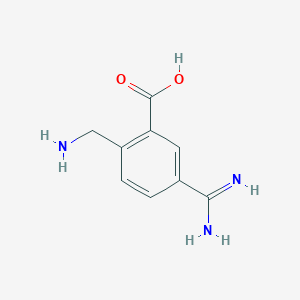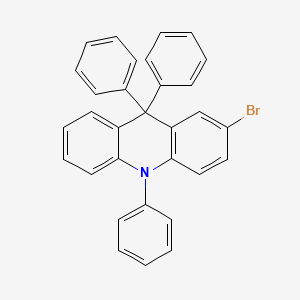
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine is a chemical compound with the molecular formula C31H22BrN and a molecular weight of 488.42 g/mol . It is a derivative of acridine, a heterocyclic organic compound, and is characterized by the presence of a bromine atom and three phenyl groups attached to the acridine core .
Preparation Methods
The synthesis of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine typically involves the bromination of 9,9,10-triphenyl-9,10-dihydroacridine. This can be achieved using bromine or other brominating agents under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to different oxidation states of the acridine core.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, forming larger polycyclic structures.
Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine depends on its specific application. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes . The bromine atom and phenyl groups can also interact with various molecular targets, influencing the compound’s biological activity . In electronic applications, the compound’s structure allows it to participate in charge transport and light-emitting processes .
Comparison with Similar Compounds
2-Bromo-9,9,10-triphenyl-9,10-dihydroacridine can be compared with other acridine derivatives, such as:
2-Bromo-9,9-dimethyl-10-phenyl-9,10-dihydroacridine: This compound has dimethyl groups instead of phenyl groups, which can affect its chemical reactivity and applications.
2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine: The presence of two bromine atoms and dimethyl groups makes this compound more reactive in substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of three phenyl groups, which can influence its physical and chemical properties .
Properties
Molecular Formula |
C31H22BrN |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-bromo-9,9,10-triphenylacridine |
InChI |
InChI=1S/C31H22BrN/c32-25-20-21-30-28(22-25)31(23-12-4-1-5-13-23,24-14-6-2-7-15-24)27-18-10-11-19-29(27)33(30)26-16-8-3-9-17-26/h1-22H |
InChI Key |
XXRPOUCLWRPSQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3N(C4=C2C=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


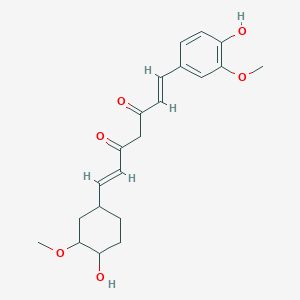

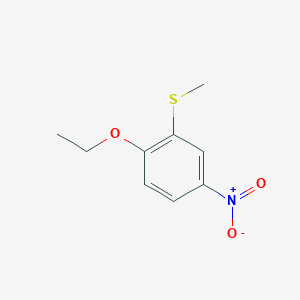
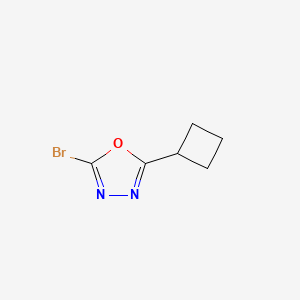
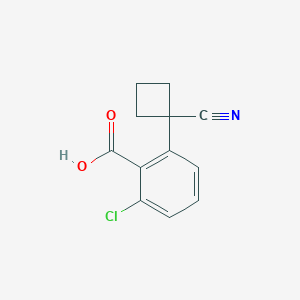
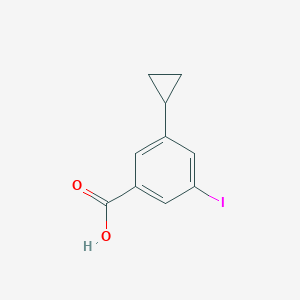
![1-Oxa-7-azaspiro[3.5]nonane-7-carboxylic acid, 2-formyl-, 1,1-dimethylethyl ester](/img/structure/B13931934.png)
![2-Chloro-4-phenyl-6-[4-(3-pyridinyl)phenyl]-1,3,5-triazine](/img/structure/B13931940.png)
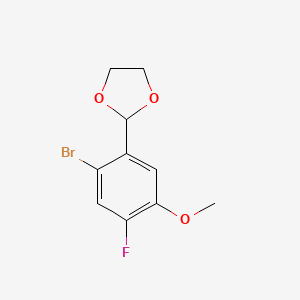


![tert-Butyl 4-(2,7-dichloropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13931966.png)
![5-bromo-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13931969.png)
